6,7-Quinoxalinediol can be derived from the oxidation of catechols or other related compounds. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities .
The synthesis of 6,7-quinoxalinediol can be achieved through several methods. One notable approach involves electrochemical oxidation of catechol derivatives in the presence of nucleophiles such as N1,N2-dibenzylethane-1,2-diamine. This method has been highlighted for its efficiency and alignment with green chemistry principles, as it utilizes aqueous solutions instead of toxic organic solvents.
The molecular structure of 6,7-quinoxalinediol features two hydroxyl groups located at the 6 and 7 positions of the quinoxaline ring. Its molecular formula is , and it has a molar mass of approximately 162.14 g/mol.
6,7-Quinoxalinediol participates in various chemical reactions typical of quinoxaline derivatives. These include:
The mechanism of action for 6,7-quinoxalinediol involves multiple pathways depending on its application. In medicinal contexts, it may interact with biological targets through:
Studies indicate that quinoxaline derivatives exhibit significant analgesic and anti-inflammatory properties, likely through modulation of signaling pathways related to pain and inflammation .
6,7-Quinoxalinediol possesses distinct physical and chemical properties:
The applications of 6,7-quinoxalinediol are diverse:
Research indicates potential uses in treating conditions like arthritis or chronic pain due to its pharmacological properties . Additionally, it is being explored for applications in materials science due to its unique electronic properties.
6,7-Quinoxalinediol, systematically known as 6,7-dihydroxyquinoxaline-2,3-dione or 1,4-dihydro-6,7-dihydroxyquinoxaline-2,3-dione, represents a structurally distinctive and pharmacologically significant heterocyclic compound. As a fused bicyclic system, it features a benzene ring annulated to a pyrazine ring, with hydroxyl substituents at the 6 and 7 positions and carbonyl groups at the 2 and 3 positions. This specific substitution pattern confers unique electronic properties and binding characteristics that differentiate it from simpler quinoxaline derivatives. The compound exists predominantly in the diamide tautomeric form in both solution and solid states, though the diol tautomer may contribute to specific reactivity profiles [3]. Its structural framework serves as a privileged scaffold in medicinal chemistry and materials science, enabling diverse biological interactions and material properties through strategic modifications of its core structure or peripheral substituents.
6,7-Quinoxalinediol possesses the molecular formula C₈H₆N₂O₄, corresponding to a molecular weight of 194.15 g/mol. It crystallizes as a white solid with a high melting point exceeding 300°C, indicative of strong intermolecular interactions in the solid state. The compound demonstrates limited solubility in aqueous media but enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and methanol, a behavior attributable to its ability to form hydrogen bonds through its hydroxyl and carbonyl functionalities [3] [6].
Table 1: Nomenclature and Identifiers for 6,7-Quinoxalinediol
Nomenclature System | Name |
---|---|
IUPAC Name | 1,4-Dihydro-6,7-dihydroxyquinoxaline-2,3-dione |
Systematic Name | 6,7-Dihydroxy-1H,4H-quinoxaline-2,3-dione |
Alternative Names | 6,7-Dihydroxyquinoxaline-2,3-dione; Quinoxaline-6,7-diol-2,3-dione |
CAS Registry Number | Information not available in sources |
EC Number | 239-901-0 (Quinoxalinedione) [3] |
Structurally, 6,7-quinoxalinediol exhibits tautomerism, existing predominantly in the diamide form rather than the dihydroxy tautomer. X-ray crystallographic studies confirm this preference, revealing a nearly planar bicyclic system with intramolecular hydrogen bonding between the hydroxyl protons and the adjacent carbonyl oxygen atoms [3]. The presence of ortho-hydroxyl groups significantly influences the electronic distribution within the benzene ring, enhancing its electron-donating capacity compared to unsubstituted quinoxalinedione. This electronic modulation profoundly impacts both the compound's physicochemical behavior and its biological activity, particularly in interactions with biological macromolecules.
The chemistry of quinoxaline derivatives traces its origins to the late 19th century, with the foundational synthetic approach involving condensation of o-phenylenediamines with 1,2-dicarbonyl compounds first described independently by Korner and Hinsberg in 1884 [2]. This robust reaction remains the cornerstone for synthesizing quinoxaline scaffolds, including 6,7-quinoxalinediol derivatives. The specific development of hydroxylated quinoxalinediones emerged significantly later, driven primarily by investigations into excitatory amino acid receptors in the latter half of the 20th century.
The synthesis of 6,7-quinoxalinediol follows the classical pathway, involving condensation of 3,4-dihydroxy-o-phenylenediamine with dimethyl oxalate under controlled conditions. This reaction proceeds through nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the oxalate ester, followed by cyclization and elimination of methanol to yield the bicyclic system [3]. The electron-rich nature of the dihydroxylated diamine precursor necessitates milder reaction conditions compared to the synthesis of unsubstituted quinoxalinedione to prevent oxidative side reactions.
Table 2: Historical Development Timeline of Key Quinoxaline Derivatives
Period | Development Milestone | Significance |
---|---|---|
1884 | Korner and Hinsberg condensation reaction | Established fundamental synthetic route to quinoxalines using o-phenylenediamines and 1,2-dicarbonyl compounds [2] |
Mid-20th Century | Synthesis of quinoxaline-2,3-diones | Development of glutamate receptor antagonists based on quinoxalinedione core structure |
1980s-1990s | Identification of 6,7-substituted quinoxalinediones as selective antagonists | Recognition of enhanced receptor selectivity with 6,7-electron donating substituents [3] |
2000s-Present | Structural optimization for drug development | Refinement of pharmacokinetic properties while retaining antagonistic activity |
The targeted development of 6,7-quinoxalinediol emerged from structure-activity relationship studies on quinoxaline-2,3-diones as antagonists of ionotropic glutamate receptors. Researchers discovered that electron-donating substituents at the 6 and 7 positions, particularly hydroxyl groups, significantly enhanced affinity and selectivity for specific receptor subtypes, notably the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors [3]. This discovery spurred extensive pharmacological investigation into 6,7-dihydroxy-substituted derivatives, positioning them as critical tools for neuroscience research and potential therapeutic agents for neurological disorders. The evolution of synthetic methodologies has progressively incorporated greener approaches, including microwave-assisted synthesis, one-pot protocols, and aqueous reaction media, improving the efficiency and sustainability of producing these structurally complex molecules [2] [4].
6,7-Quinoxalinediol belongs to a broader family of quinoxaline derivatives characterized by diverse substitution patterns that profoundly influence their biological activity and physicochemical properties. Structural analogues typically involve modifications at three key positions: the 2,3-dione moiety, the benzene ring (positions 5-8), and the pyrazine nitrogens. Each modification strategy offers distinct advantages in drug design, enabling optimization of receptor affinity, selectivity, metabolic stability, and bioavailability.
Halogenated analogues represent a significant class of structural relatives, where the 6,7-hydroxyl groups are replaced by halogens such as chlorine. For instance, 6,7-dichloroquinoxaline-2,3-dione (CID 1845) exhibits distinct receptor binding preferences compared to the dihydroxy derivative, displaying potent antagonism at glycine sites associated with NMDA (N-methyl-D-aspartate) receptors [1] [3]. This shift in selectivity underscores how electronic modulation through substituent changes can redirect molecular recognition towards different biological targets. The electron-withdrawing nature of chlorine atoms decreases electron density in the quinoxaline ring, favoring interactions with receptor sites complementary to this electronic configuration.
N-Oxide derivatives constitute another important analogue series, exemplified by 3-phenylquinoxaline-1,4-di-N-oxides. These compounds demonstrate expanded pharmacological profiles, including significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. The presence of the N-oxide functionality enhances redox cycling potential, contributing to their antiparasitic mechanism through generation of reactive oxygen species [2]. Particularly potent analogues within this class feature carbonitrile and electron-withdrawing substituents on pendant phenyl rings, such as para-fluorine or para-chlorine groups (e.g., compounds 47a-c with IC₅₀ values of 0.37 μM, 0.36 μM, and 0.19 μM respectively against resistant strains) [2].
Methoxy-substituted derivatives provide insight into bioisosteric relationships within the quinoxaline family. 6,7-Dimethoxy-2-phenylquinoxaline (Tyrphostin AG 1296) exemplifies this subclass, where the hydroxyl groups are replaced by methoxy substituents [6]. This modification increases lipophilicity and enhances membrane permeability while retaining the hydrogen-bond accepting capacity through the methoxy oxygen atoms. Although the direct pharmacological activity differs from 6,7-quinoxalinediol—acting primarily as a protein tyrosine kinase inhibitor rather than a glutamate receptor antagonist—this analogue demonstrates how strategic isosteric replacement can redirect biological activity toward different target classes while maintaining core structural elements.
Table 3: Structural Analogues of 6,7-Quinoxalinediol and Their Biological Activities
Structural Analogue | Key Structural Features | Biological Activity Profile |
---|---|---|
6,7-Dichloroquinoxaline-2,3-dione | Electron-withdrawing chlorine substituents at 6,7 positions | NMDA receptor glycine site antagonist [1] [3] |
3-Phenylquinoxaline-1,4-di-N-oxide | N-oxide functionality and phenyl substitution | Potent antimalarial activity (IC₅₀ 0.19-0.37 μM against P. falciparum) [2] |
6,7-Dimethoxy-2-phenylquinoxaline (AG-1296) | Methoxy groups at 6,7 and phenyl at position 2 | Protein tyrosine kinase inhibitor [6] |
Pyrrolo[1,2-a]quinoxalines | Tricyclic system with fused pyrrole ring | Antimalarial activity against resistant strains (IC₅₀ 0.05 μM) [2] |
Bioisosteric relationships extend beyond simple substituent changes to include core modifications. Quinazoline-2,4-diones, such as selurampanel, represent ring-expanded bioisosteres where the pyrazine ring is replaced by a pyrimidine ring. This modification alters the spatial arrangement of hydrogen bond donors and acceptors while maintaining the overall bicyclic structure and carbonyl functionalities. The resulting compounds often display improved metabolic stability and oral bioavailability compared to quinoxalinediones, albeit with potentially altered receptor selectivity profiles [3]. These strategic molecular modifications exemplify the versatility of the quinoxaline scaffold in drug discovery, enabling medicinal chemists to navigate complex structure-activity relationships to optimize pharmacological properties for specific therapeutic applications.
The therapeutic significance of 6,7-quinoxalinediol derivatives primarily resides in their potent antagonism of ionotropic glutamate receptors, particularly the AMPA and kainate receptor subtypes. These receptors mediate fast excitatory synaptic transmission in the central nervous system and are implicated in various neurological disorders, including epilepsy, neurodegenerative diseases, neuropathic pain, and ischemic brain injury. As competitive antagonists, 6,7-quinoxalinediol derivatives bind to the glutamate recognition site with high affinity, effectively blocking receptor overactivation while minimizing direct channel block effects associated with neurotoxicity [3]. This mechanism positions them as valuable pharmacological tools for studying excitatory neurotransmission and as potential neuroprotective agents. Research indicates that deprotonation of the quinoxalinedione structure enhances its binding affinity to glutamate receptors, highlighting the importance of the specific electronic properties conferred by the hydroxyl substituents [3].
The anticancer potential of quinoxaline derivatives represents another significant therapeutic dimension. While 6,7-quinoxalinediol itself is not extensively studied in oncology, closely related structures demonstrate compelling antitumor activities through diverse mechanisms. XK469, a peptidomimetic quinoxaline derivative, reached clinical trials as an anticancer agent, and subsequent structural optimization has yielded analogues with topoisomerase II inhibition activity [5]. The extensive patent landscape surrounding quinoxaline-based therapeutics reflects sustained interest in this chemotype for oncology applications. Notable patents include quinoxaline derivatives as phosphoinositide 3-kinase beta inhibitors (WO2017060406A1), DNA-dependent protein kinase inhibitors (US9340557B2), and p70S6 kinase inhibitors (WO2016170163A1) [2]. These molecular targets play critical roles in cancer cell proliferation and survival, validating the therapeutic potential of strategically modified quinoxaline scaffolds.
Antimicrobial applications constitute a third major therapeutic domain. Quinoxaline 1,4-di-N-oxide derivatives exhibit potent antibacterial and antiparasitic activities, particularly against Mycobacterium tuberculosis and drug-resistant malaria parasites. Their mechanism involves bioreduction to reactive intermediates that generate oxidative stress within microbial cells. The specific substitution pattern profoundly influences antimicrobial potency, with electron-withdrawing groups on the quinoxaline ring and appropriate phenyl ring substituents optimizing activity against resistant pathogens [2] [4]. This structural versatility enables rational design against evolving antimicrobial resistance.
Beyond medicinal applications, 6,7-quinoxalinediol and its derivatives demonstrate emerging potential in materials science, leveraging their unique electronic properties and metal-chelating capabilities. The ortho-dihydroxy functionality enables the formation of stable coordination complexes with transition metals, serving as ligands in catalytic systems or as building blocks for metal-organic frameworks (MOFs) [3]. These complexes exhibit interesting photophysical properties, potentially applicable in organic light-emitting diodes (OLEDs) or as sensors for specific analytes. The extended π-conjugated system of the quinoxaline core facilitates electron delocalization, making appropriately substituted derivatives candidates for organic electronic materials.
Recent advances in green synthetic approaches have further expanded materials applications. Modern synthetic methodologies, including multicomponent reactions, single-pot synthesis, and combinatorial approaches using efficient catalysts and nanocomposites, enable the preparation of complex quinoxaline derivatives with tailored electronic properties [4]. These advances facilitate the development of novel quinoxaline-based materials for applications ranging from organic semiconductors to fluorescent dyes and advanced polymers. The structural adaptability of the quinoxaline core allows systematic tuning of highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, a critical parameter in designing organic electronic materials with specific band gaps.
The pharmacological and material significance of quinoxaline derivatives is reflected in the robust patent activity surrounding this structural class. Analysis of recent patents reveals sustained innovation across therapeutic areas and material applications, with particular concentration in kinase inhibitors for oncology (e.g., FGFR kinase modulators WO2015144803A1) and neurological modulators (e.g., GPR6 modulators EP2882722B1) [2]. This intellectual property landscape demonstrates the continued relevance of quinoxaline chemistry in both biomedical and material sciences, positioning 6,7-quinoxalinediol derivatives as versatile scaffolds with significant potential for future technological and therapeutic advancements.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7